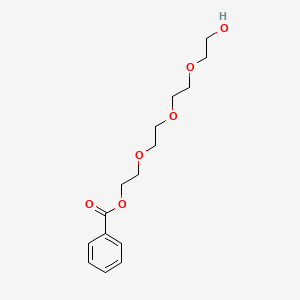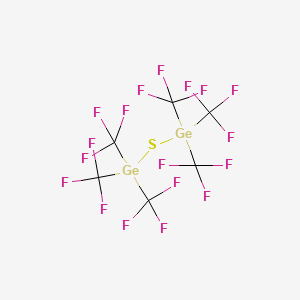![molecular formula C21H38Si2 B14294895 [(4-Ethenylphenyl)methylene]bis(triethylsilane) CAS No. 113150-95-1](/img/structure/B14294895.png)
[(4-Ethenylphenyl)methylene]bis(triethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Ethenylphenyl)methylene]bis(triethylsilane) is an organosilicon compound with the molecular formula C21H38Si2 It is characterized by the presence of a phenyl group substituted with an ethenyl group and two triethylsilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylphenyl)methylene]bis(triethylsilane) typically involves the reaction of 4-ethenylbenzaldehyde with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the ethenyl group of the benzaldehyde reacts with triethylsilane under the influence of a platinum-based catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of [(4-Ethenylphenyl)methylene]bis(triethylsilane) can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
[(4-Ethenylphenyl)methylene]bis(triethylsilane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The triethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) or alkoxides (e.g., RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
[(4-Ethenylphenyl)methylene]bis(triethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is used in the production of specialty polymers and coatings, where its properties can enhance the performance of the final products.
作用機序
The mechanism by which [(4-Ethenylphenyl)methylene]bis(triethylsilane) exerts its effects is primarily through its ability to form stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable under various conditions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its reactive ethenyl and silane groups, facilitating the formation of new chemical bonds.
類似化合物との比較
[(4-Ethenylphenyl)methylene]bis(triethylsilane) can be compared with other similar organosilicon compounds, such as:
[(4-Methylphenyl)methylene]bis(triethylsilane): Similar structure but with a methyl group instead of an ethenyl group.
[(4-Phenyl)methylene]bis(triethylsilane): Lacks the ethenyl substitution, leading to different reactivity.
[(4-Ethenylphenyl)methylene]bis(trimethylsilane): Contains trimethylsilane groups instead of triethylsilane, affecting its steric and electronic properties.
The uniqueness of [(4-Ethenylphenyl)methylene]bis(triethylsilane) lies in its combination of the ethenyl group and triethylsilane groups, which confer specific reactivity and stability characteristics that are valuable in various applications.
特性
CAS番号 |
113150-95-1 |
|---|---|
分子式 |
C21H38Si2 |
分子量 |
346.7 g/mol |
IUPAC名 |
[(4-ethenylphenyl)-triethylsilylmethyl]-triethylsilane |
InChI |
InChI=1S/C21H38Si2/c1-8-19-15-17-20(18-16-19)21(22(9-2,10-3)11-4)23(12-5,13-6)14-7/h8,15-18,21H,1,9-14H2,2-7H3 |
InChIキー |
QZQAYMWKEUNFEH-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C(C1=CC=C(C=C1)C=C)[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


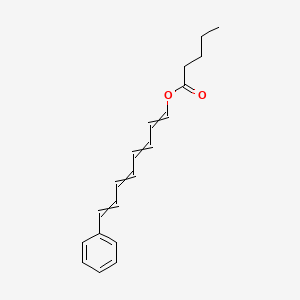
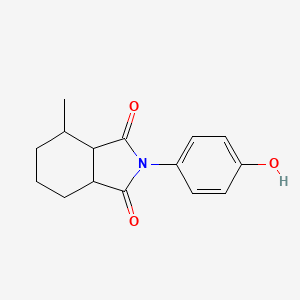
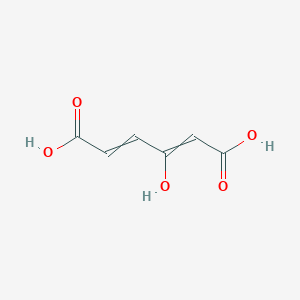
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
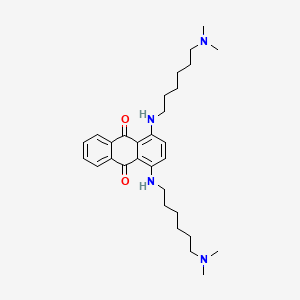

![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
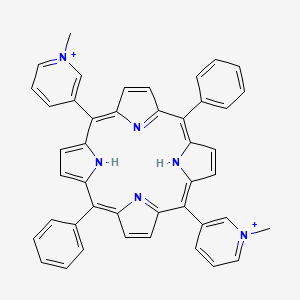
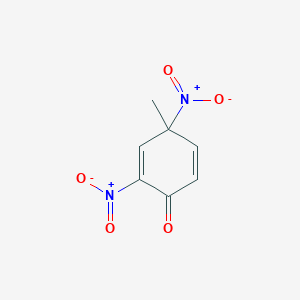
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
